N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide
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Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, solubility, and reactivity. This compound is a light gray powder, insoluble in water but soluble in ethanol and benzene . Its molecular formula is C13H18N2O4S and it has a molecular weight of 298.36.Scientific Research Applications
Organocatalytic Synthesis of Heterocyclic Compounds
Research highlights the importance of heterocyclic compounds in pharmaceuticals and drug-candidate molecules, with a focus on the organocatalytic synthesis of tetrahydrobenzo[b]pyrans. These compounds are of considerable importance due to their wide range of biological activities. The review on the three-component synthesis of tetrahydrobenzo[b]pyrans using organocatalysts suggests advancements in green chemistry and organocatalysts' recyclability, which could be relevant to the synthesis and application of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide (H. Kiyani, 2018).
Applications in Flame Retardants and Environmental Persistence
Another study reviews the occurrence of novel brominated flame retardants (NBFRs) in various environments, reflecting on their environmental fate and potential risks. While not directly related, the methodologies and considerations in studying the environmental impact of such compounds could inform research on related sulfonamide compounds, given their potential environmental persistence and bioactivity (E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020).
Pharmaceutical Impurities and Drug Development
A review on the novel synthesis of omeprazole and its pharmaceutical impurities highlights the challenges and advancements in synthesizing complex molecules for medical use. This could parallel the synthetic challenges and considerations in developing compounds like this compound for therapeutic applications (S. Saini, C. Majee, G. Chakraborthy, Salahuddin, 2019).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-12-5-8-17(13(2)9-12)26(23,24)21-14-6-7-16-15(10-14)20-18(22)19(3,4)11-25-16/h5-10,21H,11H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOQNMZPMDMGMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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